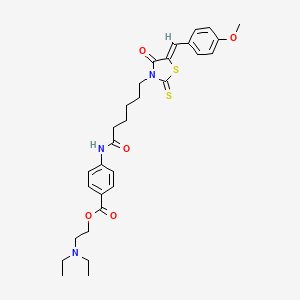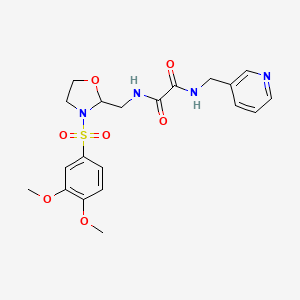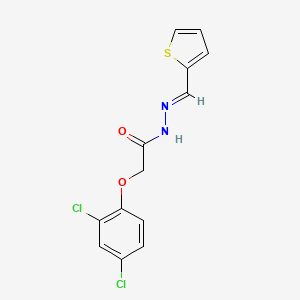
2-(2,4-dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide is a useful research compound. Its molecular formula is C13H10Cl2N2O2S and its molecular weight is 329.2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Green Synthesis Approaches
A study by Fekri and Zaky (2014) explored the use of ball milling as a green synthesis method to prepare complexes involving a compound similar to 2-(2,4-dichlorophenoxy)-N'-(2-thienylmethylene)acetohydrazide. This approach aimed at creating compounds with potential antimicrobial and antioxidant activities, highlighting an eco-friendly synthesis route that minimizes environmental impact. The study found that these complexes exhibited significant antimicrobial activities against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans, as well as antioxidant and cytotoxic activities. This underscores the compound's utility in developing new antimicrobial agents with reduced environmental footprints (Fekri & Zaky, 2014).
Antioxidant Activity Assessment
Dawidowicz, Wianowska, and Olszowy (2012) discussed the challenges in estimating the antioxidant activity of compounds like this compound using the DPPH method. The study highlighted how various factors, such as solvent type, water content, and ion concentration, can significantly influence the results, pointing to the need for standardized methods in evaluating the antioxidant potential of new compounds. This research emphasizes the importance of accurate assessment techniques in the development of antioxidants for pharmaceutical or food industry applications (Dawidowicz, Wianowska, & Olszowy, 2012).
Nonlinear Optical Properties
Purandara et al. (2019) synthesized a new organic hydrazide derivative crystal, highlighting its third-order nonlinear optical properties. This research indicates the potential use of this compound in optical limiting applications due to its reverse saturable absorption, which is crucial for developing new materials for photonic devices. The study demonstrates the compound's relevance in materials science, particularly in fabricating optical devices that require materials with specific nonlinear optical characteristics (Purandara et al., 2019).
Environmental Impact and Degradation Studies
Sun and Pignatello (1993) investigated the degradation pathways of a related compound, 2,4-dichlorophenoxyacetic acid, using advanced oxidation processes. This research is pertinent to understanding the environmental fate and degradation mechanisms of this compound, providing insights into how such compounds can be effectively removed from contaminated water or soil. Identifying the transient products formed during these processes is vital for assessing the environmental impact and designing strategies for mitigating pollution (Sun & Pignatello, 1993).
Safety and Hazards
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2S/c14-9-3-4-12(11(15)6-9)19-8-13(18)17-16-7-10-2-1-5-20-10/h1-7H,8H2,(H,17,18)/b16-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVGGAGSHNBIDR-FRKPEAEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
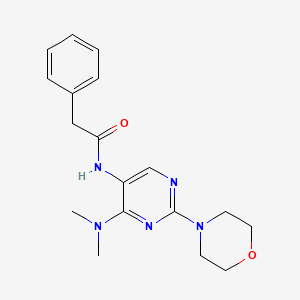

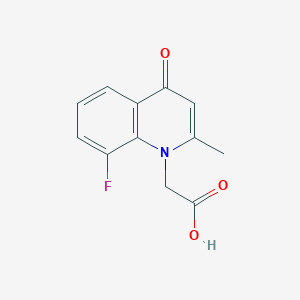
![3-cyclopentyl-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3002147.png)
![1-[(4-Fluoro-3-methoxy-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B3002149.png)
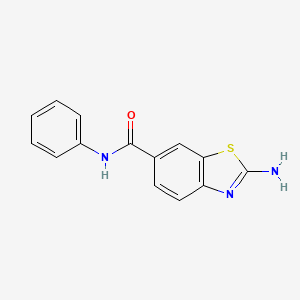
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B3002151.png)
![N-(1H-benzo[d]imidazol-2-yl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B3002152.png)
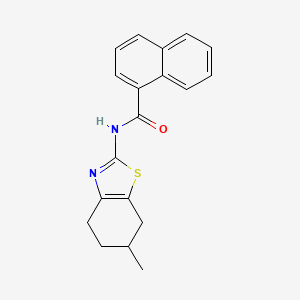
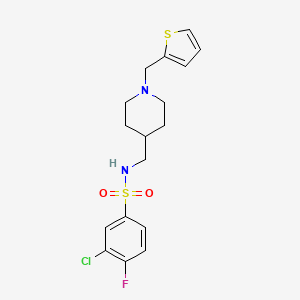
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B3002158.png)
![[2-Oxo-2-(2-oxoimidazolidin-1-yl)ethyl]-phenylcyanamide](/img/structure/B3002160.png)
